4,4'-Bipiperidine
Overview
Description
4,4'-Bipiperidine derivatives are a group of heterocyclic compounds that have gained attention due to their multifunctional nature and potential applications in various fields of research and technology. These derivatives are known for their redox activity and electrochromic properties, which make them suitable for use in materials and compounds that exhibit interesting phenomena such as chromism. The derivatives, including viologens and monoquats, are responsive to solvents, mediums, and environmental changes, making them valuable in novel applications .
Synthesis Analysis
The synthesis of 4,4'-Bipiperidine derivatives and related compounds involves several methods. One approach is the palladium/copper(I)-cocatalyzed Negishi coupling, which allows for the direct synthesis of 4-arylpiperidines. This method involves the coupling of 4-(N-BOC-piperidyl)zinc iodide with aryl halides and triflates, providing a general procedure for the synthesis of these compounds . Additionally, the synthesis of aminomethylated fluoropiperidines, which are important as bifunctional building blocks for pharmaceuticals, involves the regioselective bromofluorination of certain piperidine precursors .
Molecular Structure Analysis
The molecular structure of 4,4'-Bipiperidine derivatives is crucial for their function. For instance, the co-crystals of 4,4'-bipyridine and 4-hydroxybenzoic acid exhibit synthon polymorphism and pseudopolymorphism, indicating the distinct structural roles of the bipyridine nitrogen atoms . Moreover, rigid, cross-conjugated macrocycles have been synthesized as cyclic alternatives to 4,4'-bipyridines, demonstrating the importance of molecular structure in supramolecular chemistry .
Chemical Reactions Analysis
The chemical reactions involving 4,4'-Bipiperidine derivatives are influenced by their interaction with enzymes such as cytochrome P450s. For example, 4-Aminopiperidines are metabolized by cytochrome P450s, with CYP3A4 playing a major role in their N-dealkylation reaction. Molecular interactions and the reactivity of side chain hydrogens are critical for the direction of catalysis, which is important for drug design .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4'-Bipiperidine derivatives are characterized by various spectroscopic techniques. Studies using FT-IR, FT-Raman, and UV spectroscopy, along with density functional methods, have provided insights into the molecular structure, vibrational spectra, and electronic properties of these compounds. For instance, the analysis of 4-Hydroxypiperidine revealed the occurrence of intra-molecular charge transfer and the importance of hyperconjugative interactions for molecular stability . Similarly, the vibrational spectra and NBO analysis of 4-Aminomethylpiperidine confirmed the presence of intra-molecular hydrogen bonds and electron delocalization .
Scientific Research Applications
Tyrosinase Inhibition
4,4'-Bipiperidine derivatives have been synthesized and tested as tyrosinase inhibitors, showing potent inhibition, particularly with 4′-methylbenzyl substitution. These compounds are considered leads for future drug design. Molecular dynamics simulations and molecular mechanics force field (MMFF) approaches were used to calculate important QSAR molecular descriptors, demonstrating the compound's potential in medicinal chemistry (Khan et al., 2005).
Magnetic Properties in Coordination Chemistry
The reaction of 4,4'-bipiperidine with copper(II) bromide in aqueous HBr led to the formation of salts with unique crystal structures and magnetic properties. These compounds demonstrate different behaviors supported by the two-halide superexchange pathway, offering insights into coordination chemistry and materials science (Wikaira et al., 2016).
Building Blocks for Responsive Compounds and Materials
Mono- and di-quaternized 4,4'-bipyridine derivatives, including those derived from 4,4'-bipiperidine, have found numerous applications across various disciplines. These derivatives are characterized by their redox activity and electrochromic aptitude, making them critical in developing multifunctional, chromic materials/compounds that respond to the solvent/medium and the environment (Papadakis, 2019).
Catalysis in Organic Synthesis
4,4'-Bipiperidine-based complexes have been used as catalysts in various organic reactions, including olefin epoxidation with hydrogen peroxide and the enantioselective Henry reaction. These applications highlight the compound's significance in enhancing reaction efficiency and selectivity in synthetic chemistry (Mikhalyova et al., 2012); (Noole et al., 2010).
Water Treatment Technology
A loose, negatively charged nanofiltration membrane with tailored selectivity for removing perfluoroalkyl substances was fabricated using a mix of piperazine and bipiperidine. This innovative application demonstrates the compound's potential in developing advanced water treatment technologies (Boo et al., 2018).
Safety And Hazards
Future Directions
There is currently no information available on the future directions of 4,4’-Bipiperidine .
Relevant Papers Relevant papers on 4,4’-Bipiperidine include a review on Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials .
properties
IUPAC Name |
4-piperidin-4-ylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h9-12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNRUOJLUPUJDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352918 | |
Record name | 4,4'-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bipiperidine | |
CAS RN |
15336-72-8 | |
Record name | 4,4'-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Bipiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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